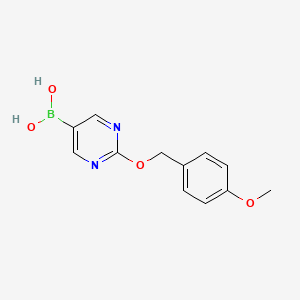

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

説明

Key Identifiers:

The compound’s structure combines a pyrimidine scaffold with a boronic acid moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions. The 4-methoxybenzyloxy group enhances solubility and stabilizes the boronic acid against hydrolysis.

Historical Development in Boronic Acid Chemistry

The synthesis and application of boronic acids have evolved significantly since the discovery of the Suzuki-Miyaura coupling in 1979. This reaction revolutionized carbon-carbon bond formation, enabling the integration of boronic acids into complex organic molecules. Early boronic acid derivatives, such as phenylboronic acid, were limited by hydrolysis susceptibility, prompting research into stabilized variants like benzoxaboroles and pyrimidine-based boronic acids.

The development of This compound emerged from efforts to enhance boronic acid stability and reactivity. Key milestones include:

- Advancements in Protective Group Chemistry : The 4-methoxybenzyl (PMB) group was employed to shield reactive sites, improving synthetic yields.

- Heterocyclic Boronic Acid Synthesis : Methods such as lithium-halogen exchange and palladium-catalyzed borylation enabled precise functionalization of pyrimidine rings.

- Applications in Medicinal Chemistry : Boronic acids gained prominence as protease inhibitors and antibiotic adjuvants, driving demand for structurally diverse analogs.

This compound’s design leverages the electronic effects of the pyrimidine ring, which directs regioselective reactions at the 5-position, while the PMB group mitigates steric hindrance during coupling.

Position Within Pyrimidine-Based Boronic Acid Derivatives

Pyrimidine boronic acids represent a specialized subclass of organoboron compounds with unique electronic and steric properties. This compound occupies a distinct niche due to its substitution pattern:

Comparative Analysis of Pyrimidine Boronic Acids:

The 4-methoxybenzyloxy group confers two advantages:

- Enhanced Solubility : The ether linkage improves aqueous compatibility compared to alkyl-substituted analogs.

- Directed Functionalization : The PMB group acts as a transient protective moiety, enabling sequential modifications at the 5-position.

In synthetic pathways, this compound serves as a versatile intermediate for constructing biaryl systems via Suzuki-Miyaura couplings, particularly in pharmaceuticals targeting kinase inhibition. Its stability under basic conditions and compatibility with diverse catalysts underscore its utility in modern organic synthesis.

特性

IUPAC Name |

[2-[(4-methoxyphenyl)methoxy]pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOPLKCYKQDZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675125 | |

| Record name | {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-72-5 | |

| Record name | B-[2-[(4-Methoxyphenyl)methoxy]-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Miyaura Borylation of Halogenated Pyrimidine Precursors

A primary route to 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid involves Miyaura borylation, where a halogenated pyrimidine undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). The precursor, 5-bromo-2-(4-methoxybenzyloxy)pyrimidine, reacts with B₂pin₂ in the presence of [Pd(dppf)Cl₂] and KOAc in dioxane at 80–100°C. This method typically achieves yields of 70–85%, with purity >95% after column chromatography.

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl₂ (3 mol%)

-

Base: KOAc (3 equiv)

-

Solvent: Anhydrous dioxane

-

Temperature: 80–100°C, 12–24 hours

Post-reaction, the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to remove palladium residues and unreacted starting materials.

Direct Boronation via Lithiation-Borylation

An alternative approach employs directed ortho-metalation (DoM) to introduce boron at the pyrimidine’s 5-position. Starting with 2-(4-methoxybenzyloxy)pyrimidine, treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with trimethyl borate to form the boronic acid after acidic workup. This method avoids transition-metal catalysts but requires stringent temperature control and yields 60–75%.

Critical Parameters:

-

Base: LDA (2.2 equiv)

-

Electrophile: B(OMe)₃ (3 equiv)

-

Quenching: 1 M HCl

-

Isolation: Precipitation in cold water, followed by recrystallization from ethanol

Protection-Deprotection Strategies

4-Methoxybenzyl (PMB) Protection of Hydroxyl Groups

The 4-methoxybenzyloxy group is introduced via nucleophilic substitution on 2-chloropyrimidine-5-boronic acid pinacol ester using 4-methoxybenzyl alcohol and NaH in THF. The PMB group enhances solubility and prevents undesired side reactions during boronation. Deprotection is rarely required, as the PMB group remains stable under Suzuki coupling conditions.

Optimization Insights:

-

Solvent: THF (anhydrous)

-

Base: NaH (1.5 equiv)

-

Temperature: 0°C to room temperature, 4–6 hours

Industrial-Scale Synthesis and Process Challenges

Scalability of Metal-Catalyzed Methods

Large-scale production (≥1 kg) faces challenges in palladium removal and solvent recovery. Industrial protocols use fixed-bed reactors with immobilized palladium catalysts to minimize metal leaching, achieving batch yields of 65–70% with <10 ppm Pd residues. Solvent recycling via distillation reduces costs, though dioxane’s azeotrope with water complicates recovery.

Analytical Characterization and Quality Control

Spectroscopic Data

Impurity Profiling

Common impurities include:

-

Deboronated product: <2% (controlled via reaction atmosphere)

-

PMB-O-desmethyl analogue: <1% (mitigated by anhydrous conditions)

Emerging Methodologies and Comparative Analysis

化学反応の分析

Types of Reactions

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.

Substitution Reactions:

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学的研究の応用

Synthetic Applications

1. Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The compound can act as a boron source, facilitating the coupling of various aryl halides with phenylboronic acids or other boron-containing reagents.

Case Study: Arylation of Pyrazolo[1,5-a]pyrimidin-5-one Derivatives

In a study published in RSC Advances, researchers demonstrated that this compound was successfully used to synthesize C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives. The yields ranged from 67% to 91%, indicating the effectiveness of this compound in producing biologically relevant structures .

| Reaction | Yield (%) | Comments |

|---|---|---|

| C3 Arylation with Phenylboronic Acid | 89% | High efficiency with electron-donating groups |

| C3 Arylation with Naphthylboronic Acid | 85% | Steric hindrance had minimal effect |

2. Drug Discovery

The compound's structural features make it a valuable building block in drug discovery. Boronic acids are known for their ability to interact with biological targets, making them significant in the development of therapeutic agents.

Case Study: Anti-inflammatory Activity

Research highlighted in Molecules identified that derivatives synthesized using this compound exhibited anti-inflammatory properties comparable to established drugs like Indomethacin. The synthesized compounds showed promising results in inhibiting inflammatory pathways, suggesting potential therapeutic applications .

Biological Applications

1. Proteasome Inhibition

Boronic acids have been studied for their role as proteasome inhibitors, which are crucial in treating diseases like multiple myeloma. The incorporation of this compound into drug candidates has shown enhanced potency against cancer cell lines due to its ability to disrupt protein degradation pathways .

2. Lipid Homeostasis Regulation

Another significant application is in the modulation of lipid metabolism. Compounds derived from this boronic acid have been investigated for their effects on lipid biosynthesis and regulation of sterol regulatory element-binding proteins (SREBPs), which are essential in lipid homeostasis .

作用機序

The mechanism of action of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Reactivity in Cross-Coupling Reactions

- Target Compound: 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid exhibits moderate reactivity in Suzuki reactions. However, this group improves stability during synthesis .

- 2-Methoxypyrimidine-5-boronic acid : Lower steric bulk allows faster coupling but suffers from decomposition under harsh conditions, leading to yields as low as 30% in some cases .

- 2-(Thiomethyl)pyrimidine-5-boronic acid : Demonstrated 90% yield in imidazopyridazine synthesis, attributed to the thiomethyl group’s electron-donating properties enhancing transmetalation efficiency .

- Heteroaryl-Substituted Analogues (e.g., imidazole) : Increased electron density from substituents like imidazole improves reactivity but may require optimized catalysts (e.g., Pd(dppf)Cl₂) to avoid side reactions .

生物活性

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid (CAS No. 1217500-72-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 260.054 g/mol. The structure features a pyrimidine ring substituted with a methoxybenzyloxy group and a boronic acid moiety, which plays a crucial role in its reactivity and biological activity.

Biological Mechanisms

1. Enzyme Inhibition:

Research indicates that compounds with boronic acid functionalities often act as enzyme inhibitors, particularly targeting serine proteases and other enzymes involved in metabolic pathways. The boronic acid group can form reversible covalent bonds with the active site serine residues of these enzymes, thus modulating their activity .

2. Anticancer Activity:

Pyrimidine derivatives have shown promise in anticancer applications. For instance, similar compounds have been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is essential for the proliferation of cancer cells. In vitro studies have demonstrated that such inhibitors can induce apoptosis in cancer cell lines .

3. Antiviral Properties:

Recent studies have highlighted the potential of pyrimidine derivatives as antiviral agents. The mechanism often involves interference with viral replication processes by inhibiting specific viral enzymes, thereby reducing viral load in infected cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the effects of various pyrimidine derivatives on acute myelogenous leukemia (AML), this compound was tested alongside other compounds for its ability to induce differentiation in THP-1 cells. The results indicated that this compound exhibited an IC50 value significantly lower than standard treatments, suggesting enhanced efficacy .

Mechanism Exploration

The compound's mechanism was further elucidated through docking studies that revealed strong binding affinity towards DHODH, suggesting that the methoxy group enhances interaction with the enzyme's active site. This interaction was confirmed through kinetic assays showing competitive inhibition patterns .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid?

- Methodological Answer : A two-step approach is typically employed:

Introduction of the 4-Methoxybenzyloxy Group : Start with 5-bromo-2-hydroxypyrimidine. React with 4-methoxybenzyl chloride under Mitsunobu conditions (e.g., DIAD, PPh₃, THF) to install the ether linkage .

Boronic Acid Installation : Perform a Miyaura borylation using Pd(dppf)Cl₂ catalyst and bis(pinacolato)diboron in anhydrous dioxane at 80–90°C .

- Key Characterization : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR, with ¹¹B NMR to verify boronic acid presence .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the boronic acid moiety .

- Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions and avoid prolonged exposure to moisture. Pre-dry glassware to minimize decomposition .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Structural Confirmation :

- ¹H NMR (DMSO-d₆): Peaks for pyrimidine protons (δ 8.5–9.0 ppm) and 4-methoxybenzyloxy group (δ 3.8 ppm for OCH₃) .

- ¹¹B NMR: Signal at δ 28–32 ppm confirms boronic acid .

- Mass Spectrometry : ESI-MS for molecular ion verification (calculated MW: 289.1 g/mol) .

Q. What are the solubility properties of this compound in common organic solvents?

- Methodological Answer :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for stock solutions |

| THF | 20–30 | Requires anhydrous conditions |

| Ethanol | 10–15 | Limited solubility |

| Water | <1 | Hydrolysis risk |

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid to minimize side reactions?

- Methodological Answer :

- Catalyst System : Use Pd(OAc)₂ with SPhos ligand to enhance catalytic activity and reduce protodeboronation .

- Base : Cs₂CO₃ in a 1:1 mixture of THF/H₂O improves coupling efficiency .

- Temperature : Maintain 60–70°C to balance reaction rate and boronic acid stability. Monitor by TLC for aryl halide consumption .

Q. What strategies are effective in preventing protodeboronation during cross-coupling reactions?

- Methodological Answer :

- Additives : Include TlOH (0.1 equiv) to stabilize the boronic acid intermediate .

- Solvent Choice : Use degassed, anhydrous dioxane to minimize hydrolysis .

- Low-Temperature Quenching : Terminate reactions at 0°C and purify immediately via flash chromatography (silica gel, ethyl acetate/hexane) .

Q. How does the 4-methoxybenzyloxy group influence reactivity and regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-donating methoxy group increases electron density at the pyrimidine C2 position, directing cross-coupling to the C5-boronic acid site .

- Steric Effects : The bulky benzyloxy group may hinder coupling at adjacent positions, favoring reactions at the boronic acid site. Validate via computational modeling (DFT) .

Q. How can researchers selectively remove the 4-methoxybenzyl protecting group without affecting the boronic acid?

- Methodological Answer :

- Acidic Conditions : Use TFA (20% in DCM, 2 h) to cleave the benzyl ether while preserving the boronic acid .

- Hydrogenolysis : Avoid due to potential reduction of the boronic acid. Confirm deprotection success via ¹H NMR loss of benzyl protons (δ 4.5–5.0 ppm) .

Data Contradiction Analysis

- Conflict : Some studies recommend aqueous bases (e.g., Na₂CO₃) for Suzuki couplings, while others prefer anhydrous conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。